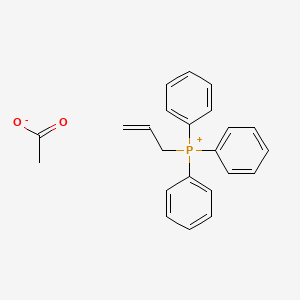
Triphenyl(prop-2-en-1-yl)phosphanium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(prop-2-en-1-yl)phosphanium acetate is an organophosphorus compound characterized by the presence of a triphenylphosphine moiety attached to a prop-2-en-1-yl group, with an acetate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(prop-2-en-1-yl)phosphanium acetate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of triphenyl(prop-2-en-1-yl)phosphanium bromide. This intermediate can then be treated with silver acetate to yield the desired acetate salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(prop-2-en-1-yl)phosphanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the parent phosphine.
Substitution: The acetate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiolates, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Triphenyl(prop-2-en-1-yl)phosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triphenyl(prop-2-en-1-yl)phosphanium acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of triphenyl(prop-2-en-1-yl)phosphanium acetate involves its interaction with molecular targets through its phosphine moiety. This interaction can lead to the formation of coordination complexes with metal ions, which can then participate in various catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Cyclohex-1-en-1-yl(diphenyl)phosphine oxide: A structurally related compound with similar reactivity.
Uniqueness
Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
678972-26-4 |
|---|---|
Fórmula molecular |
C23H23O2P |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
triphenyl(prop-2-enyl)phosphanium;acetate |
InChI |
InChI=1S/C21H20P.C2H4O2/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-2(3)4/h2-17H,1,18H2;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
WYRKYVIDUXNOAB-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[O-].C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


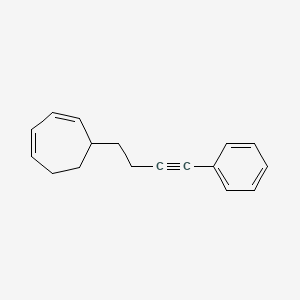
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
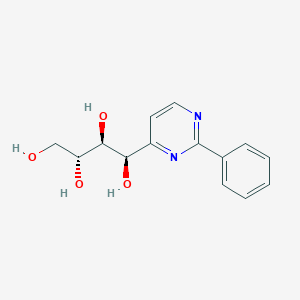
![(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate](/img/structure/B12540588.png)
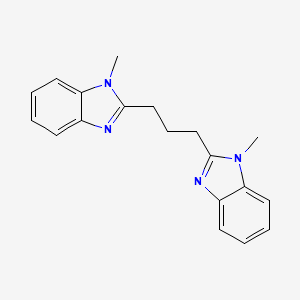


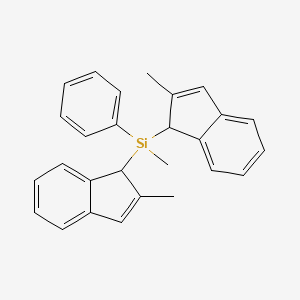
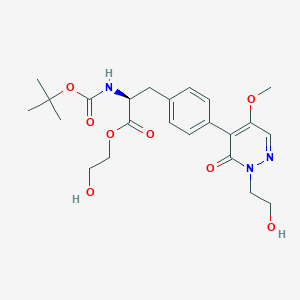

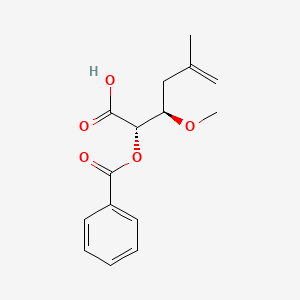
![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
